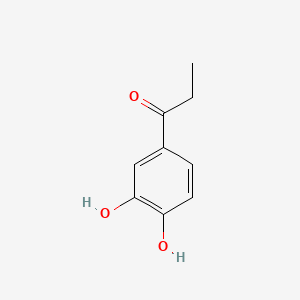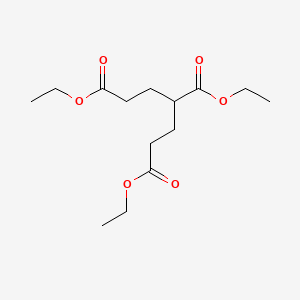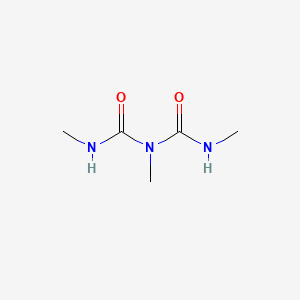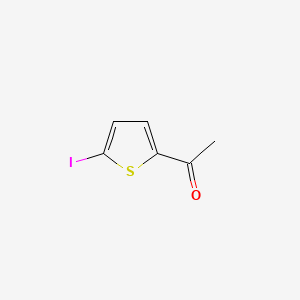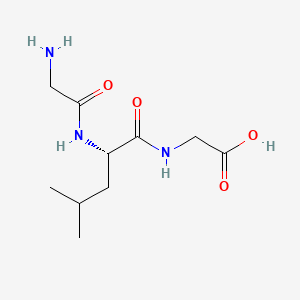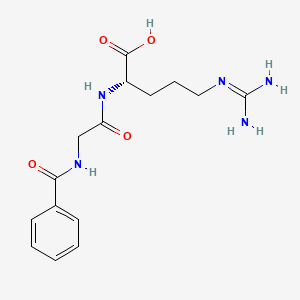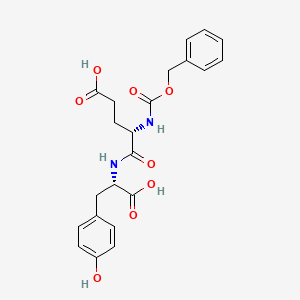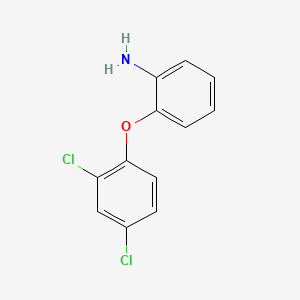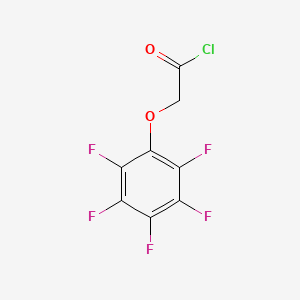
N-苄基-1,3,5-三嗪-2,4-二胺
描述
N2-Benzyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups at positions 2 and 4, and a phenylmethyl group at the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
科学研究应用
N2-Benzyl-1,3,5-triazine-2,4-diamine has numerous scientific research applications:
作用机制
Target of Action
N-Benzyl-1,3,5-triazine-2,4-diamine, also known as 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-, N2-Benzyl-1,3,5-triazine-2,4-diamine, or 2-N-benzyl-1,3,5-triazine-2,4-diamine, primarily targets acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1) . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activities . It simultaneously interacts with the catalytically active sites (CAS) and the peripheral anionic sites (PAS) of AChE and BuChE . The kinetic studies of the most potent compounds revealed the mixed type of inhibition on AChE and BuChE .
Biochemical Pathways
The inhibition of AChE, BuChE, and BACE1 by N-Benzyl-1,3,5-triazine-2,4-diamine affects the cholinergic and amyloidogenic pathways, which are implicated in Alzheimer’s disease . The compound’s action on these enzymes can lead to decreased acetylcholine degradation, reduced amyloid-beta production, and thus, potential alleviation of Alzheimer’s disease symptoms .
Pharmacokinetics
In silico analyses of absorption, distribution, metabolism, and excretion (ADME) profiles of the synthesized compounds showed that these molecules followed drug-likeness rules and displayed acceptable predictive ADMET features . This suggests that the compound has good bioavailability.
Result of Action
The compound’s action results in the effective inhibition of all three studied enzymes, AChE, BuChE, and BACE1 . This leads to potential control of Alzheimer’s disease by affecting multiple targets .
生化分析
Biochemical Properties
1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including receptor tyrosine kinases, which are involved in cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- has been shown to exhibit strong electron affinity and chemical stability, which further enhances its role in biochemical processes .
Cellular Effects
The effects of 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of receptor tyrosine kinases, leading to alterations in downstream signaling cascades . These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- exerts its effects through specific binding interactions with biomolecules. The compound’s strong electron affinity allows it to interact with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- have been studied over various time frames. The compound exhibits good chemical stability, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function are areas of ongoing research. In vitro and in vivo studies have shown that the compound can have sustained effects on cell signaling and metabolism, although the exact mechanisms of these long-term effects remain to be fully elucidated.
Dosage Effects in Animal Models
The effects of 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage. These findings underscore the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s strong electron affinity allows it to participate in redox reactions, influencing the overall metabolic state of cells. Additionally, it can affect the levels of key metabolites, further modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability.
Subcellular Localization
The subcellular localization of 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
N2-Benzyl-1,3,5-triazine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dicyandiamide under specific conditions. Another method includes the base-mediated synthesis using imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base . These reactions typically occur under controlled temperatures and solvent conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of N2-Benzyl-1,3,5-triazine-2,4-diamine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
N2-Benzyl-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.
相似化合物的比较
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-diamine: Similar in structure but with different substituents.
2,4,6-Triamino-1,3,5-triazine:
2,4-Diamino-6-phenyl-1,3,5-triazine: Another derivative with distinct properties and uses.
Uniqueness
N2-Benzyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of substituents, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical properties and performance.
属性
IUPAC Name |
2-N-benzyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWIROAZLXEHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193835 | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4086-63-9 | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


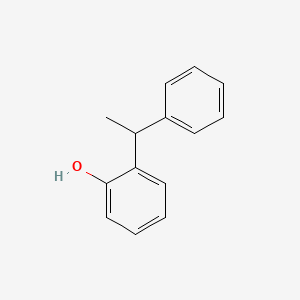
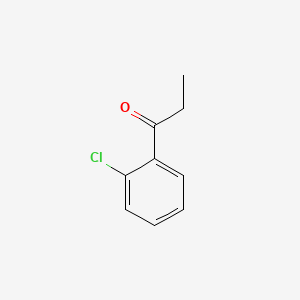
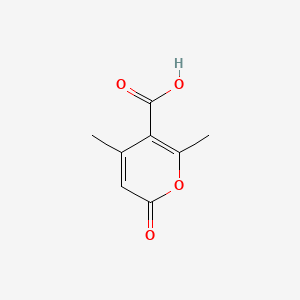

![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
